molecular formula C64H100N18O13S B550186 [Sar9] Substance P CAS No. 77128-75-7

[Sar9] Substance P

Cat. No.: B550186
CAS No.: 77128-75-7
M. Wt: 1361.7 g/mol
InChI Key: CMARLNZAQITWSL-UHFFFAOYSA-N
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Description

[Sar9] Substance P is a potent and selective neurokinin (NK)-1 receptor agonist.

Properties

IUPAC Name

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H100N18O13S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-96-4)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMARLNZAQITWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H100N18O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407801
Record name Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1361.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77128-75-7
Record name Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of [Sar9] Substance P in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Sar9] Substance P, a synthetic analog of the endogenous neuropeptide Substance P (SP), serves as a potent and selective agonist for the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor extensively distributed throughout the central nervous system (CNS). This technical guide provides a comprehensive overview of the function of this compound within the CNS, detailing its mechanism of action, downstream signaling cascades, and its implications in various neurological processes. The guide summarizes key quantitative data, provides detailed experimental protocols for studying this compound, and includes visualizations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Substance P, an undecapeptide of the tachykinin family, is a critical neurotransmitter and neuromodulator in the CNS, implicated in pain transmission, neuroinflammation, and stress responses. This compound, with a sarcosine substitution at position 9, exhibits enhanced potency and selectivity for the NK-1 receptor compared to the native peptide. This characteristic makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the NK-1 receptor in the brain and spinal cord. Understanding the precise functions of this compound is paramount for the development of novel therapeutics targeting a range of neurological and psychiatric disorders, including chronic pain, anxiety, and depression.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the NK-1 receptor, which is coupled to multiple G proteins, primarily Gαq. This interaction initiates a cascade of intracellular signaling events that modulate neuronal excitability and function.

Upon binding of this compound, the NK-1 receptor undergoes a conformational change, leading to the activation of Gαq. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various downstream targets, including ion channels and transcription factors, ultimately altering neuronal activity.

While the Gαq pathway is the principal signaling mechanism, evidence suggests that the NK-1 receptor can also couple to Gαs and Gα12/13 proteins, leading to the activation of adenylyl cyclase and Rho/Rock signaling pathways, respectively. This pleiotropic signaling capacity allows for a diverse range of cellular responses to this compound stimulation.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sar9_SP This compound NK1R NK-1 Receptor Sar9_SP->NK1R Binds G_protein Gαq/βγ NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Gene Expression) Ca_release->Downstream PKC->Downstream

Figure 1: Signaling pathway of this compound via the NK-1 receptor.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of this compound and its analogs with the NK-1 receptor in the central nervous system.

Table 1: Radioligand Binding Affinity of this compound Analogs to NK-1 Receptors in Rat Brain Membranes

RadioligandDissociation Constant (Kd)Maximum Binding Capacity (Bmax)Reference
[3H]-[Sar9,Met(O2)11]-Substance P1.4 ± 0.5 nM160 ± 3.0 fmol/mg protein
[125I]Bolton-Hunter-[Sar9,Met(O2)11]SP261 pMNot Reported

Table 2: Functional Potency of this compound Analogs in CNS-related Cell Lines

AgonistAssayCell LineEC50Reference
[Sar9,Met(O2)11]SPIntracellular Ca2+ MobilizationHuman Astrocytoma (U-373 MG)1.3 nM

Experimental Protocols

Radioligand Binding Assay for NK-1 Receptor

This protocol describes a method to determine the binding affinity of this compound to NK-1 receptors in rat brain tissue.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [3H]-[Sar9] Substance P (Radioligand)

  • Unlabeled this compound (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane preparation (typically 50-100 µg of protein).

      • 50 µL of [3H]-[Sar9] Substance P at various concentrations (for saturation binding) or a single concentration (for competition binding).

      • For non-specific binding determination, add 50 µL of a high concentration of unlabeled this compound. For total binding, add 50 µL of assay buffer.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation experiments, plot specific binding against the concentration of [3H]-[Sar9] Substance P and use non-linear regression to determine the Kd and Bmax.

In Vivo Microdialysis for Measurement of Neurotransmitter Release

This protocol outlines a general procedure for using in vivo microdialysis to measure the effect of this compound on neurotransmitter release in a specific brain region of an anesthetized or freely moving animal.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic apparatus.

    • Surgically implant a guide cannula directed at the brain region of interest.

    • Allow the animal to recover from surgery.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Allow a stabilization period for the tissue to equilibrate.

  • Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

    • Collect baseline samples to establish basal neurotransmitter levels.

  • Drug Administration:

    • Administer this compound, either systemically or locally through the microdialysis probe (retrodialysis), by dissolving it in the aCSF.

    • Continue collecting dialysate samples to measure the effect of the drug on neurotransmitter release.

  • Sample Analysis:

    • Analyze the collected dialysate samples for the concentration of the neurotransmitter of interest using a sensitive analytical technique like HPLC.

  • Data Analysis:

    • Express the neurotransmitter concentrations in the post-drug samples as a percentage of the baseline levels to determine the effect of this compound.

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Surgery Surgical Implantation of Guide Cannula Recovery Animal Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion (Syringe Pump) Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Experimental_Samples Experimental Sample Collection Drug_Admin->Experimental_Samples HPLC HPLC Analysis of Neurotransmitters Experimental_Samples->HPLC Data_Analysis Data Analysis (% of Baseline) HPLC->Data_Analysis

Figure 2: General workflow for an in vivo microdialysis experiment.

Conclusion

This compound is a powerful pharmacological tool for investigating the multifaceted roles of the NK-1 receptor in the central nervous system. Its high potency and selectivity allow for precise probing of signaling pathways and neuronal circuits involved in pain, inflammation, and affective behaviors. The methodologies and data presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the Substance P/NK-1 receptor system for the treatment of a variety of neurological disorders. Continued research in this area holds the promise of delivering novel and effective treatments for conditions that currently have limited therapeutic options.

[Sar9]-Substance P: A High-Affinity Ligand for the Neurokinin-1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar9]-Substance P is a synthetic analog of the endogenous neuropeptide Substance P (SP). It is a potent and selective agonist for the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor involved in a myriad of physiological processes including pain transmission, inflammation, and mood regulation.[1][2][3] The enhanced stability and high affinity of [Sar9]-Substance P for the NK-1 receptor make it an invaluable tool in neuroscience research and a lead compound in the development of novel therapeutics targeting the NK-1 receptor system. This technical guide provides a comprehensive overview of the binding characteristics of [Sar9]-Substance P to the NK-1 receptor, detailed experimental protocols for assessing this interaction, and a visualization of the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of [Sar9]-Substance P for the NK-1 receptor has been characterized in various tissues and cell types, consistently demonstrating high affinity. The following table summarizes key quantitative data from radioligand binding studies.

RadioligandPreparationKd (Dissociation Constant)Bmax (Maximum Binding Capacity)Reference
[3H]-[Sar9,Met(O2)11]-Substance PRat brain membrane preparations1.4 ± 0.5 nM160 ± 3.0 fmol/mg protein[4]
[125I]Bolton-Hunter-[Sar9,Met(O2)11]SPRat brain membranes261 pMNot Reported[5]
[125I]Bolton-Hunter-[Sar9,Met(O2)11]SPRat submandibular gland membranes105 pMNot Reported[5]
125I-BH[Sar9,Met(O2)11]-SPBrain homogenates1.0 nM15 fmol/mg protein[6]
[3H][Pro9]-SP (another selective NK-1 agonist)Rat brain membranes1.48 nM29.7 fmol/mg of protein[7]

Experimental Protocols

The determination of the binding affinity of [Sar9]-Substance P for the NK-1 receptor typically involves radioligand binding assays. Below is a detailed methodology for a competitive binding assay.

Radioligand Binding Assay Protocol

1. Materials and Reagents:

  • Radioligand: [3H]-[Sar9,Met(O2)11]-Substance P or [125I]Bolton-Hunter-[Sar9,Met(O2)11]-Substance P.

  • Unlabeled Ligand: [Sar9]-Substance P (for competition studies).

  • Membrane Preparation: Homogenates from tissues expressing the NK-1 receptor (e.g., rat brain, submandibular gland) or from cells transfected with the NK-1 receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors.

  • Scintillation Cocktail (for 3H) or Gamma Counter (for 125I).

  • Glass Fiber Filters.

  • Filtration Apparatus.

2. Membrane Preparation:

  • Dissect the tissue of interest on ice and homogenize in ice-cold buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).

3. Competitive Binding Assay Procedure:

  • Set up assay tubes containing a fixed concentration of the radioligand.

  • Add increasing concentrations of the unlabeled [Sar9]-Substance P to the tubes.

  • To determine non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM) to a set of control tubes.

  • Initiate the binding reaction by adding the membrane preparation to the tubes.

  • Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a beta counter (for 3H) or a gamma counter (for 125I).

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the unlabeled ligand concentration.

  • Analyze the resulting competition curve using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding).

  • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow Visualizations

To better understand the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Sar9_SP [Sar9]-Substance P NK1R NK-1 Receptor Sar9_SP->NK1R Binds Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: NK-1 Receptor Signaling Pathway Activation.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat brain) Incubation Incubation: Membranes + Radioligand + Unlabeled Ligand Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]-[Sar9]-SP) Radioligand_Prep->Incubation Unlabeled_Ligand_Prep Unlabeled Ligand Dilutions ([Sar9]-SP) Unlabeled_Ligand_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Radioactivity_Measurement Measure Radioactivity (Scintillation Counting) Filtration->Radioactivity_Measurement Data_Plotting Plot Competition Curve Radioactivity_Measurement->Data_Plotting Analysis Calculate IC50 and Ki Data_Plotting->Analysis

Caption: Radioligand Binding Assay Workflow.

Conclusion

[Sar9]-Substance P is a cornerstone tool for investigating the physiological and pathological roles of the NK-1 receptor. Its high binding affinity and selectivity, as detailed in this guide, enable precise and reproducible experimental outcomes. The provided protocols and visualizations serve as a foundational resource for researchers aiming to explore the intricate biology of the Substance P/NK-1 receptor system and to advance the development of targeted therapies.

References

The Role of [Sar9] Substance P in Neurogenic Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of [Sar9] Substance P, a potent and selective neurokinin-1 (NK1) receptor agonist, in the mechanisms of neurogenic inflammation. This compound serves as a critical tool for elucidating the signaling pathways and cellular responses that characterize this complex inflammatory process. This document provides a comprehensive overview of the core mechanisms, detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows involved in investigating the pro-inflammatory effects of this compound.

Core Concepts in this compound-Mediated Neurogenic Inflammation

Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, increased vascular permeability (plasma extravasation), and the recruitment of immune cells. This process is primarily mediated by the release of neuropeptides, such as Substance P (SP), from sensory nerve endings. This compound, a stable analog of SP, selectively binds to and activates the NK1 receptor, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events that drive the inflammatory response.

Activation of the NK1 receptor by this compound leads to the stimulation of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This elevation in intracellular calcium, along with DAG, activates protein kinase C (PKC) and downstream mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38. These signaling cascades ultimately culminate in the expression and release of various pro-inflammatory mediators, contributing to the cardinal signs of inflammation.

Quantitative Data on this compound-Induced Inflammatory Responses

The following tables summarize quantitative data from key studies investigating the effects of Substance P and its analogs on various inflammatory parameters.

Table 1: Effect of Substance P on Paw Edema in Rats

Substance P DosePaw Volume Increase (mL)Time PointReference
1 µ g/paw 0.25 ± 0.0310 min
5 µ g/paw 0.45 ± 0.0410 min
10 µ g/paw 0.62 ± 0.0510 min
47°C Heat~50% increase30 min

Table 2: Substance P-Induced Mast Cell Degranulation (β-Hexosaminidase Release)

Substance P Concentration% β-Hexosaminidase ReleaseCell TypeReference
1 µM~20%LAD2 human mast cells
5 µM~55%LAD2 human mast cells
10 µM~60%LAD2 human mast cells

Table 3: Substance P-Induced Intracellular Calcium Mobilization

Substance P ConcentrationPeak Intracellular Ca2+ Increase (nM)Cell TypeReference
50 nM351U-373 MG astrocytoma cells
100 nMWell-pronounced transientsRat pituitary cells
10⁻⁷ M59 ± 13Human polymorphonuclear leukocytes

Table 4: Substance P-Induced Cytokine Release

Substance P ConcentrationCytokineFold Increase / ConcentrationCell TypeReference
10⁻⁹ MIL-1α20 ± 5 ng/mL (supernatant)Bone marrow stroma
10⁻⁹ MIL-1β40 ± 10 ng/mL (supernatant)Bone marrow stroma
VariesIL-17AIncreased expression and releaseHuman mesenteric preadipocytes

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in neurogenic inflammation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its investigation.

Stability and Half-Life of [Sar9] Substance P in vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro stability and half-life of [Sar9] Substance P, a synthetic analog of the neuropeptide Substance P (SP). The substitution of glycine with sarcosine at position 9 is a key modification designed to enhance the peptide's resistance to enzymatic degradation, thereby prolonging its biological activity. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.

Quantitative Data on the in vitro Stability of this compound

The stability of this compound has been evaluated in various in vitro systems, with a primary focus on its resistance to degradation by peptidases present in biological matrices such as brain homogenates. The data clearly indicates that the sarcosine substitution at position 9 significantly enhances the peptide's stability compared to the native Substance P.

A key study by Wormser et al. (1986) provides quantitative data on the degradation of Substance P and its analogs in a 10% rat brain homogenate at 37°C. The remaining percentage of the intact peptide was measured over time using High-Performance Liquid Chromatography (HPLC).

PeptideIncubation Time (minutes)% Intact Peptide RemainingHalf-life (t½) (minutes)
This compound 12085> 120
Substance P305030
[pGlu5, MePhe8, Sar9] SP (5-11)12090> 120

Data sourced from Wormser et al. (1986), J. Pharmacol. Exp. Ther. 237(2):439-44.

Experimental Protocols

The determination of the in vitro stability and half-life of peptides like this compound involves a series of well-defined experimental steps. The following protocol is a synthesized representation based on established methodologies for peptide stability assays.

In vitro Degradation Assay in Rat Brain Homogenate

This protocol outlines the steps to assess the stability of this compound in the presence of brain enzymes.

Materials:

  • This compound

  • Substance P (as a control)

  • Rat brain tissue

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Mobile phase for HPLC (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

  • UV detector for HPLC

Procedure:

  • Preparation of Brain Homogenate:

    • Euthanize a rat according to approved ethical guidelines.

    • Rapidly dissect the brain and place it in ice-cold phosphate buffer.

    • Homogenize the brain tissue in the phosphate buffer to create a 10% (w/v) homogenate.

    • Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant will be used for the degradation assay.

  • Incubation:

    • Pre-warm the brain homogenate to 37°C.

    • Add this compound (and Substance P in a separate reaction) to the homogenate to a final concentration of 100 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add an equal volume of ice-cold 10% TCA to the collected aliquots to precipitate proteins and stop the enzymatic reaction.

    • Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the peptide and its degradation products.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Separate the intact peptide from its degradation products using a suitable gradient elution on a C18 column.

    • Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.

    • The peak corresponding to the intact peptide is identified by comparing its retention time with that of a standard solution of this compound.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero.

    • Plot the percentage of intact peptide remaining against time.

    • Determine the half-life (t½) of the peptide, which is the time required for 50% of the initial peptide to be degraded.

Signaling Pathway and Experimental Workflow Visualizations

Substance P Signaling Pathway via the NK1 Receptor

Substance P and its analogs, including this compound, exert their biological effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). Activation of the NK1 receptor can trigger multiple intracellular signaling cascades depending on the cell type. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Sar9_SP This compound NK1R NK1 Receptor Sar9_SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response Stability_Workflow Start Start: Peptide Stability Assay Prep_Homogenate Prepare 10% Rat Brain Homogenate Start->Prep_Homogenate Incubation Incubate [Sar9] SP with Homogenate at 37°C Prep_Homogenate->Incubation Time_Points Collect Aliquots at Defined Time Points Incubation->Time_Points Stop_Reaction Terminate Reaction with TCA Time_Points->Stop_Reaction Centrifuge Centrifuge to Precipitate Proteins Stop_Reaction->Centrifuge Collect_Supernatant Collect and Filter Supernatant Centrifuge->Collect_Supernatant HPLC Analyze by Reverse-Phase HPLC Collect_Supernatant->HPLC Data_Analysis Quantify Peak Area and Calculate % Remaining HPLC->Data_Analysis Half_Life Determine Half-Life (t½) Data_Analysis->Half_Life

Methodological & Application

Application Notes and Protocols for [Sar9] Substance P In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar9] Substance P is a potent and selective synthetic agonist for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The native ligand for NK1R is Substance P, a neuropeptide involved in a myriad of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. Due to its enhanced potency and selectivity, this compound serves as a valuable tool for studying the pharmacology and signaling of the NK1R in various in vitro cell-based assay formats. These assays are crucial for the discovery and development of novel therapeutics targeting the NK1R.

This document provides detailed protocols for key in vitro cell-based assays to characterize the activity of this compound, along with a summary of expected quantitative data and a visual representation of the NK1R signaling pathway.

NK1 Receptor Signaling Pathway

The NK1R is known to couple to multiple G protein subtypes, primarily Gq/11 and Gs. Activation of these pathways by an agonist like this compound initiates distinct downstream signaling cascades.

  • Gq/11 Pathway: Agonist binding to the NK1R activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which phosphorylates various downstream targets, modulating cellular responses.

  • Gs Pathway: The NK1R can also couple to the Gs protein. Upon activation, the α-subunit of Gs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates a range of substrate proteins, including transcription factors, to regulate gene expression and other cellular functions.

NK1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq/11 NK1R->Gq activates Gs Gs NK1R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP Ca2 Ca²⁺ (intracellular) IP3->Ca2 mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates Cellular_Response_Gq Cellular Responses PKC->Cellular_Response_Gq phosphorylates targets PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_Gs Cellular Responses PKA->Cellular_Response_Gs phosphorylates targets Sar9SP This compound Sar9SP->NK1R binds

Standard Experimental Protocol for Using [Sar9] Substance P: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar9] Substance P is a potent and selective synthetic analog of the endogenous neuropeptide Substance P (SP). It functions as a high-affinity agonist for the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems. Activation of the NK1 receptor by agonists like this compound is implicated in a variety of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, and smooth muscle contraction. This document provides detailed application notes and experimental protocols for the use of this compound in biomedical research.

Physicochemical Properties and Handling

PropertyValueReference
CAS Number 77128-75-7
Molecular Formula C64H100N18O13S
Molecular Weight 1361.66 g/mol
Purity ≥95%
Solubility Soluble in water (to 1 mg/ml)
Storage Store lyophilized powder at -20°C. For solutions, aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions: For in vitro experiments, reconstitute lyophilized this compound in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). For in vivo studies, dissolve in sterile saline. It is recommended to filter-sterilize the solution using a 0.22 µm filter before use.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by binding to and activating the NK1 receptor. The NK1 receptor primarily couples to Gq and Gs G-proteins, initiating downstream signaling cascades.

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC

Application Notes and Protocols for Creating an Animal Model of Neuroinflammation with [Sar9, Met(O2)11]-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurological disorders, including neurodegenerative diseases, traumatic brain injury, and chronic pain. The neuropeptide Substance P (SP) and its high-affinity receptor, the neurokinin-1 receptor (NK-1R), are key players in mediating neurogenic inflammation. [Sar9, Met(O2)11]-Substance P is a potent and selective NK-1R agonist, making it a valuable tool for inducing a targeted and reproducible neuroinflammatory state in animal models. This document provides detailed protocols for establishing a rodent model of neuroinflammation using [Sar9, Met(O2)11]-Substance P, along with methods for assessing the resulting neuroinflammatory and behavioral phenotypes.

Rationale for Using [Sar9, Met(O2)11]-Substance P

[Sar9, Met(O2)11]-Substance P is a synthetic analog of Substance P with enhanced stability and high selectivity for the NK-1R. Activation of the NK-1R by this agonist triggers a cascade of intracellular signaling events in resident cells of the central nervous system (CNS), including microglia and astrocytes, leading to the production of pro-inflammatory mediators. This targeted approach allows for the specific investigation of NK-1R-mediated neuroinflammation, providing a cleaner model compared to broader inflammatory stimuli like lipopolysaccharide (LPS).

Experimental Protocols

Animal Model and Reagents
  • Animal Species: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are commonly used. All procedures should be in accordance with institutional animal care and use committee guidelines.

  • Reagent: [Sar9, Met(O2)11]-Substance P (lyophilized powder). For in vivo use, reconstitute in sterile, artificial cerebrospinal fluid (aCSF). Store stock solutions at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Induction of Neuroinflammation via Intracerebroventricular (i.c.v.) Injection

This protocol describes the administration of [Sar9, Met(O2)11]-Substance P directly into the cerebral ventricles to induce a CNS-wide neuroinflammatory response.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Hamilton syringe (10 µL)

  • Cannula and tubing

  • [Sar9, Met(O2)11]-Substance P solution in aCSF

  • aCSF (for vehicle control)

Procedure:

  • Anesthetize the animal and mount it in the stereotaxic frame.

  • Surgically expose the skull and identify the coordinates for the lateral ventricle (for rats, approximately: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm from bregma).

  • Drill a small burr hole at the identified coordinates.

  • Slowly lower the injection cannula to the target depth.

  • Infuse a total volume of 1-5 µL of either [Sar9, Met(O2)11]-Substance P solution or vehicle (aCSF) over several minutes.

  • Leave the cannula in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Suture the incision and provide post-operative care.

Dosage:

A dose-response relationship has been observed. For rats, doses ranging from 10 to 100 pmol per animal have been shown to be effective. A pilot study is recommended to determine the optimal dose for the desired level of neuroinflammation.

Behavioral Assessments

Behavioral testing should be performed at various time points post-injection (e.g., 24 hours, 72 hours, 1 week) to assess the functional consequences of neuroinflammation.

This test assesses general locomotor activity and anxiety-like behavior.

Procedure:

  • Place the animal in the center of a square arena (e.g., 50x50 cm for mice, 100x100 cm for rats).

  • Allow the animal to explore freely for a set period (e.g., 10 minutes).

  • Use video tracking software to record and analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

This test is a widely used assay for anxiety-like behavior in rodents.

Procedure:

  • The maze consists of two open and two closed arms elevated from the floor.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore for 5 minutes.

  • Record the number of entries and the time spent in the open and closed arms. An increase in time spent in the closed arms is indicative of anxiety-like behavior.

Intrathecal administration of Substance P has been shown to induce thermal hyperalgesia.

Procedure:

  • Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the hind paw.

  • Measure the latency for the animal to withdraw its paw.

  • A decreased withdrawal latency indicates thermal hyperalgesia.

Post-Mortem Analysis

Immunohistochemistry for Microglial Activation

Procedure:

  • At the desired endpoint, deeply anesthetize the animal and transcardially perfuse with saline followed by 4% paraformaldehyde.

  • Dissect the brain and post-fix overnight, then transfer to a sucrose solution for cryoprotection.

  • Section the brain using a cryostat.

  • Perform immunohistochemical staining on free-floating sections using an antibody against Ionized calcium-binding adapter molecule 1 (Iba1), a marker for microglia.

  • Use a fluorescently labeled secondary antibody for visualization.

  • Image the stained sections using a fluorescence microscope.

  • Quantify microglial activation by analyzing cell morphology (e.g., ramified vs. amoeboid), cell density, and staining intensity using image analysis software like ImageJ.

Cytokine and Chemokine Analysis

Procedure:

  • At the desired endpoint, dissect the brain or specific brain regions (e.g., hippocampus, cortex) on ice.

  • Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • Use a multiplex immunoassay (e.g., Bio-Plex) or individual ELISAs to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.

Data Presentation

Table 1: Recommended Dosing for [Sar9, Met(O2)11]-Substance P in Rats (i.c.v. administration)
Dose (pmol/rat)Expected OutcomeReference
10Minimal behavioral changes, mild increase in inflammatory markers
25Moderate behavioral changes, significant increase in inflammatory markers
65Robust behavioral changes, strong induction of neuroinflammation
100Severe behavioral changes, maximal neuroinflammatory response
Table 2: Expected Outcomes in Behavioral and aarker Analysis
AssayExpected Outcome in [Sar9, Met(O2)11]-SP Treated Group
Behavioral
Open Field TestDecreased total distance traveled, decreased time in the center
Elevated Plus MazeDecreased entries and time in open arms
Thermal Paw WithdrawalDecreased latency (hyperalgesia)
Biochemical
Iba1 ImmunohistochemistryIncreased number of amoeboid-shaped microglia, increased Iba1 staining intensity
Cytokine/Chemokine AnalysisIncreased levels of TNF-α, IL-1β, IL-6

Signaling Pathways and Visualizations

Activation of the NK-1R by [Sar9, Met(O2)11]-Substance P initiates several downstream signaling cascades that contribute to the neuroinflammatory response. These include the activation of Gq and Gs proteins, leading to the mobilization of intracellular calcium and the production of cAMP, respectively. Subsequent activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, and the transcription factor NF-κB drives the expression of pro-inflammatory genes.

Preparation and storage of [Sar9] Substance P stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar9] Substance P is a potent and selective agonist for the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor involved in a myriad of physiological and pathological processes. This synthetic analog of the neuropeptide Substance P (SP) exhibits enhanced stability, making it a valuable tool for investigating the roles of the NK-1 receptor in pain, inflammation, neurogenic inflammation, and cell proliferation. These application notes provide detailed protocols for the preparation, storage, and in vitro application of this compound stock solutions.

Product Information

PropertyValue
Full Name [Sarcosine9] Substance P
CAS Number 77128-75-7
Molecular Formula C64H100N18O13S
Molecular Weight 1361.66 g/mol
Purity ≥95%
Form Lyophilized Powder

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for experimental reproducibility. The following table summarizes the solubility and recommended solvents for this compound.

SolventMaximum SolubilityNotes
Water ≥ 50 mg/mL (≥ 36.72 mM)Recommended for most in vitro applications. For cell culture, sterile filter the final working solution using a 0.22 µm filter.
5% Acetic Acid 1 mg/mLMay be used for initial solubilization if issues with water are encountered.

Protocol for Reconstitution of Lyophilized Powder:

  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Add the appropriate volume of sterile, nuclease-free water to the vial to achieve the desired stock solution concentration (e.g., 1 mM).

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • For a 1 mM stock solution, the following volumes are required:

Mass of PeptideVolume of Water to Add
1 mg734.4 µL
5 mg3.672 mL
10 mg7.344 mL

Storage of Stock and Working Solutions

To maintain the integrity and activity of this compound, proper storage is essential.

Solution TypeStorage TemperatureShelf-LifeSpecial Instructions
Lyophilized Powder -20°C36 monthsKeep desiccated and protected from light.
-80°C2 years
Stock Solution -20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials.
-80°C6 months

Note: Once a stock solution is prepared, it is highly recommended to aliquot it into single-use volumes to minimize degradation from repeated freeze-thaw cycles.

Signaling Pathway of this compound via the NK-1 Receptor

This compound exerts its biological effects by binding to and activating the NK-1 receptor. This initiates a cascade of intracellular signaling events.

Application of [Sar9] Substance P in Gastrointestinal Motility Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar9] Substance P, a stable and selective synthetic analog of the neuropeptide Substance P (SP), is a powerful tool in the investigation of gastrointestinal (GI) motility. As a potent agonist for the neurokinin-1 (NK1) receptor, it plays a crucial role in elucidating the complex mechanisms that govern gut function. This document provides detailed application notes and experimental protocols for the use of this compound in GI motility research, targeting researchers, scientists, and professionals in drug development.

Substance P and its receptors are integral to the enteric nervous system, modulating various functions including smooth muscle contraction, secretion, and neuro-inflammation. This compound, by selectively activating NK1 receptors, allows for the precise study of these pathways. Its application in in vitro and ex vivo models of the gastrointestinal tract has significantly advanced our understanding of normal gut physiology and the pathophysiology of motility disorders.

Mechanism of Action

This compound exerts its effects by binding to and activating the NK1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on enteric neurons, smooth muscle cells, and interstitial cells of Cajal (ICCs). The activation of the NK1 receptor initiates a downstream signaling cascade that is fundamental to its pro-motility effects.

The binding of this compound to the NK1 receptor leads to the activation of the Gq/11 class of G-proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid increase in cytosolic Ca2+ concentration. This elevation in intracellular calcium is a primary driver of smooth muscle contraction.

Application Notes and Protocols for [Sar9] Substance P in Preclinical Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, playing a critical role in pain signal transmission. It exerts its effects by binding to neurokinin (NK) receptors, with a preferential affinity for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The activation of NK1R by Substance P in the spinal cord's dorsal horn is a key event in the amplification and transmission of nociceptive signals.

[Sar9, Met(O2)11]-Substance P (commonly referred to as [Sar9] Substance P) is a potent and selective synthetic agonist for the NK1 receptor. Its stability and high affinity for the NK1R make it an invaluable tool in preclinical research to model and investigate the mechanisms of pain. By selectively activating NK1 receptors, researchers can induce pain-like behaviors such as hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain in response to normally non-painful stimuli), providing a controlled system to study nociceptive pathways and screen potential analgesic compounds.

Mechanism of Action: Substance P and Nociceptive Signaling

Substance P is released from the central terminals of primary afferent nociceptors in the spinal cord's dorsal horn in response to strong, noxious stimuli. Upon release, it binds to NK1 receptors on postsynaptic neurons. This binding initiates a G-protein-mediated signaling cascade that activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively. The subsequent increase in intracellular calcium and protein phosphorylation enhances neuronal excitability. A crucial consequence of this pathway is the potentiation of NMDA receptor function, which increases glutamate-induced currents and lowers the threshold for neuronal activation, contributing significantly to central sensitization and hyperalgesia.

SubstanceP_Pathway cluster_membrane Postsynaptic Membrane NK1R NK1 Receptor (GPCR) G_protein Gq/11 Protein NK1R->G_protein activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces G_protein->PLC activates NMDA_R NMDA Receptor Excitability Increased Neuronal Excitability & Central Sensitization NMDA_R->Excitability SP This compound SP->NK1R binds Ca_ER Ca2+ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Ca_ER->Excitability PKC->NMDA_R phosphorylates (potentiates) Glutamate Glutamate Glutamate->NMDA_R

Caption: Substance P / NK1R signaling cascade in dorsal horn neurons.

Applications and Data Presentation

This compound is used to model various pain states. Administration, typically via intrathecal (i.t.) or intracerebroventricular (i.c.v.) injection, directly activates central nociceptive pathways.

Table 1: Properties of [Sar9, Met(O2)11]-Substance P

PropertyValueReference
CAS Number 110880-55-2
Molecular Formula C₆₄H₁₀₀N₁₈O₁₅S
Molecular Weight 1393.68 g/mol
Purity ≥95%
Solubility Soluble in water (to 1 mg/ml)
Storage Store lyophilized powder at -20°C. Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Table 2: Summary of this compound Administration in Preclinical Pain Models

| Model / Assay | Species | Route of Administration | Dose Range | Key Findings / Effects | Reference(s) | | :--- | :--- | :

Application Notes and Protocols for Studying Tissue Vasodilation Mechanisms with [Sar9]-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar9]-Substance P is a potent and selective agonist for the neurokinin-1 (NK-1) receptor, a member of the tachykinin receptor family. The endogenous ligand for the NK-1 receptor is Substance P, an undecapeptide neuropeptide involved in a variety of physiological processes, including inflammation, pain transmission, and vasodilation. Substance P-induced vasodilation is a critical area of study for understanding neurogenic inflammation and for the development of novel therapeutics targeting vascular dysfunction. This document provides detailed application notes and experimental protocols for utilizing [Sar9]-Substance P as a tool to investigate the mechanisms of tissue vasodilation.

Substance P and its analogs are potent vasodilators, and their effects are primarily mediated through the activation of NK-1 receptors on endothelial cells. This activation initiates a signaling cascade that often involves the production of nitric oxide (NO), endothelium-derived hyperpolarizing factor (EDHF), and prostaglandins, leading to smooth muscle relaxation and increased blood flow. The relative contribution of these pathways can vary depending on the vascular bed.

Data Presentation

The following tables summarize quantitative data on the effects of Substance P and its analogs on vasodilation from various experimental models.

Table 1: In Vivo Vasodilator Potency of Substance P

AgonistExperimental ModelParameterValueReference
Substance PHuman Hand Vein (in vivo)ED500.105 pmol/min

Table 2: Dose-Response of Substance P on Human Forearm Blood Flow

Dose of Substance P (pmol/min)MethodEffectReference
0.125 - 128Intra-arterial infusion, Venous Occlusion PlethysmographyDose-dependent increase in forearm blood flow

Table 3: In Vitro Receptor Binding Affinity of a Substance P Analog

CompoundCell LineParameterValueReference
[Sar9,Met(O2)11]-Substance PHuman U373MG cellsIC50 (Displacement of [125I]BH-SP)1.1 x 10-10 M

Signaling Pathways

The vasodilation induced by [Sar9]-Substance P is initiated by its binding to the NK-1 receptor on endothelial cells. This G-protein coupled receptor can activate multiple downstream signaling pathways.

Troubleshooting & Optimization

How to improve [Sar9] Substance P solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting steps to effectively dissolve [Sar9] Substance P in aqueous buffers, ensuring experimental success and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my lyophilized this compound not dissolving in my neutral aqueous buffer (e.g., PBS, pH 7.4)?

A1: The solubility of a peptide is primarily determined by its amino acid sequence and overall net charge. The sequence for Substance P is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met, and this compound is an analog with a Sarcosine substitution at position 9. To determine its solubility characteristics, we must first calculate its net charge at a neutral pH.

  • Positively charged residues: Arginine (Arg), Lysine (K), and the N-terminus contribute a +1 charge each.

  • Negatively charged residues: There are no acidic residues (Asp, Glu) and the C-terminus is typically amidated, making it neutral.

This gives this compound a net positive charge, classifying it as a basic peptide . Basic peptides exhibit their lowest solubility at or near neutral to basic pH and are most soluble in acidic solutions. Therefore, dissolving it directly in a neutral buffer like PBS can be challenging.

Q2: What is the recommended first step for dissolving this compound?

A2: Always start with a small test amount of the peptide before dissolving the entire sample. The recommended initial solvent is sterile, distilled water. If the peptide dissolves in water, you can then dilute it into your desired buffer. One supplier notes a high solubility of ≥ 50 mg/mL in water. However, if solubility issues arise, proceed to the next step.

Q3: My peptide did not dissolve in water. What should I do next?

A3: Since this compound is a basic peptide, using an acidic solution is the next logical step. Try adding a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), dropwise until the peptide dissolves. Once dissolved, you can slowly add this concentrated stock solution to your aqueous buffer with gentle agitation to reach the final desired concentration. This prevents localized precipitation.

Q4: Can I use organic co-solvents like DMSO to dissolve this compound?

A4: Yes, for highly hydrophobic peptides or when aqueous solutions fail, organic solvents are recommended. You can dissolve the peptide in a minimal amount of dimethyl sulfoxide (DMSO) and then carefully dilute it with your aqueous buffer.

Important Considerations:

  • DMSO Concentration: For most cellular assays, the final concentration of DMSO should not exceed 1% (v/v) as it can be toxic to cells.

  • Oxidation: this compound contains a Methionine (Met) residue, which is susceptible to oxidation by DMSO. If oxidation is a concern for your application, consider using dimethylformamide (DMF) as an alternative.

Q5: What should I do if I see particulates or cloudiness in my solution?

A5: A cloudy solution or the presence of visible particulates indicates that the peptide is not fully dissolved but is suspended. This can lead to inaccurate concentration measurements and affect experimental results. To aid dissolution, you can try the following techniques:

  • Sonication: A brief sonication in a water bath can help break up aggregates and enhance solubilization.

  • Gentle Warming: Gently warming the solution (e.g., to <40°C) can increase the kinetic energy and improve solubility. However, avoid excessive heat which could degrade the peptide.

  • Centrifugation: Before use, always centrifuge the peptide solution to pellet any undissolved material. Use the supernatant for your experiments to ensure you are working with a fully solubilized peptide.

Q6: How does the ionic strength of the buffer affect solubility?

A6: The effect of ionic strength (salt concentration) can be complex. At very low ionic strengths, repulsive forces between the charged peptide molecules can keep them in solution. Conversely, low salt concentrations can sometimes increase solubility by shielding charges and preventing intermolecular attraction (a phenomenon known as "salting in"). However, high salt concentrations can lead to aggregation and precipitation ("salting out"). It is often recommended to dissolve the peptide in water or a low-ionic-strength acid first before diluting it into a high-salt buffer like PBS.

Summary of Solubilization Parameters

The following table summarizes the key factors and recommended approaches for dissolving this compound.

ParameterRecommendation/EffectRationale & ConsiderationsCitations
Primary Solvent 1. Sterile, deionized waterStart with the simplest solvent. Some sources report high water solubility.
pH Adjustment 2

Optimizing working concentration of [Sar9] Substance P for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [Sar9] Substance P. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it differ from Substance P?

This compound is a synthetic analog of Substance P. It is a potent and highly selective agonist for the neurokinin-1 (NK-1) receptor.[1][2][3] The substitution of the 9th amino acid (Sarcosine for Glycine) makes it more resistant to degradation by peptidases, resulting in a longer half-life compared to the native Substance P peptide. This increased stability makes it a preferred reagent for many in vitro and in vivo studies.

2. What is the primary signaling pathway activated by this compound?

This compound primarily activates the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, the receptor couples to Gq alpha subunit proteins (Gαq/11).[4][5] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6][7] Downstream of this, several pathways can be activated, including the mitogen-activated protein kinase (MAPK/ERK) and the PI3K/Akt pathways, which are involved in cell proliferation, inflammation, and survival.[8][9][10]

3. How should I store and handle this compound?

For long-term storage, lyophilized this compound should be stored at -20°C and kept desiccated.[3] In its lyophilized form, it is stable for up to 36 months.[3] Once reconstituted in a solvent, the solution should be stored at -20°C and used within one month to avoid loss of potency.[3] It is recommended to aliquot the reconstituted solution to avoid multiple freeze-thaw cycles.[3]

Troubleshooting Guide

Issue 1: Inconsistent or no cellular response to this compound.

  • Question: I am not observing the expected cellular response after treating my cells with this compound. What could be the reason?

  • Answer: There are several potential reasons for a lack of cellular response:

    • Suboptimal Concentration: The working concentration of this compound is critical and cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Please refer to the data table below for reported working concentrations in different cell types.

    • Peptide Degradation: Although more stable than Substance P, this compound can still degrade, especially in solution.[11] Ensure that your stock solutions are fresh and have not undergone multiple freeze-thaw cycles.[3] Consider preparing fresh dilutions for each experiment.

    • Receptor Desensitization: Prolonged or repeated exposure of cells to high concentrations of agonists like this compound can lead to receptor desensitization and internalization, rendering the cells less responsive.[12][13][14] If your experimental design involves long incubation times, consider using a lower concentration or a pulsatile stimulation approach.

    • Low NK-1 Receptor Expression: The cell line you are using may not express sufficient levels of the NK-1 receptor. Verify the expression of the NK-1 receptor in your cells using techniques like RT-qPCR, western blotting, or flow cytometry.

Issue 2: High background or non-specific effects.

  • Question: I am observing high background signal or effects in my control group (vehicle only). What could be causing this?

  • Answer: High background can be attributed to a few factors:

    • Non-Specific Binding: Peptides like this compound can non-specifically adhere to plastic surfaces of cell culture plates and tubes.[15][16] This can lead to inconsistent effective concentrations and potential leaching into the media of control wells. To mitigate this, consider using low-binding plasticware or pre-coating the plasticware with a blocking agent like bovine serum albumin (BSA).[15][17]

    • Solvent Effects: Ensure that the solvent used to dissolve this compound is not causing cellular effects at the final concentration used in the experiment. Always include a vehicle-only control in your experimental setup.

Issue 3: Poor solubility of this compound.

  • Question: I am having trouble dissolving the lyophilized this compound powder. What is the recommended solvent?

  • Answer: this compound is generally soluble in sterile water or aqueous buffers. If you encounter solubility issues, gentle warming or brief sonication may help. Always refer to the manufacturer's datasheet for specific solubility information for the lot you are using.

Data Presentation

Table 1: Reported Working Concentrations of Substance P and its Analogs in Cell Culture

Cell TypeAssayConcentration RangeCompound
Granulation Tissue FibroblastsProliferation (MTT assay)10⁻⁹ - 10⁻⁵ MSubstance P
Human Dermal FibroblastsProliferation0.0002 - 100 nMSubstance P
Human Cardiac FibroblastsPrevention of high-glucose induced fibrosis30 - 1000 nMSubstance P
Human KeratinocytesICAM-1 Expression10⁻⁷ - 10⁻⁵ M[Sar9,Met(O2)11]-Substance P
Human KeratinocytesCytokine Production (IL-1α, IL-1β, IL-8)10⁻⁵ MSubstance P
Murine Macrophages (RAW 264.7)Chemokine ProductionNanomolar (nM) rangeSubstance P
Human Astrocytoma (U-373 MG)Displacement of [¹²⁵I]BH-SPIC₅₀: 0.11 nM[Sar9,Met(O2)11]-Substance P

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration using a Dose-Response Curve (Cell Proliferation Assay)

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere and recover for 24 hours.

  • Preparation of this compound dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 10-fold serial dilution, starting from a high concentration (e.g., 10⁻⁵ M) down to a low concentration (e.g., 10⁻¹² M). Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period appropriate for your cell type and the expected proliferative response (e.g., 24, 48, or 72 hours).

  • Cell Proliferation Assay: Quantify cell proliferation using a standard method such as the MTT, XTT, or CyQUANT assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cell proliferation data against the logarithm of the this compound concentration. This will generate a dose-response curve from which you can determine the EC₅₀ (the concentration that gives half-maximal response). The optimal working concentration will typically be in the range of the EC₅₀.

Protocol 2: Assessment of ERK1/2 Phosphorylation by Western Blot

  • Cell Culture and Starvation: Culture your cells to 70-80% confluency. To reduce basal levels of phosphorylated proteins, serum-starve the cells for 4-24 hours (the duration depends on the cell type) in a low-serum or serum-free medium.

  • Cell Stimulation: Treat the serum-starved cells with the desired concentration of this compound for a short period (e.g., 5, 15, 30, or 60 minutes) to capture the peak of ERK1/2 phosphorylation. Include an untreated control.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2. Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.

Mandatory Visualizations

SubstanceP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Sar9_SP This compound NK1R NK-1 Receptor Sar9_SP->NK1R Binds Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PI3K PI3K Gq->PI3K Can activate PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_cascade MAPK/ERK Pathway PKC->MAPK_cascade Activates Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK_cascade->Proliferation Inflammation Inflammation MAPK_cascade->Inflammation

Caption: Signaling pathway of this compound via the NK-1 receptor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Seed_Cells Seed cells in 96-well plate Prepare_Dilutions Prepare serial dilutions of this compound Seed_Cells->Prepare_Dilutions Add_Treatment Add dilutions to cells Prepare_Dilutions->Add_Treatment Incubate Incubate for 24-72h Add_Treatment->Incubate Proliferation_Assay Perform cell proliferation assay Incubate->Proliferation_Assay Read_Plate Read plate on microplate reader Proliferation_Assay->Read_Plate Analyze_Data Analyze data and plot dose-response curve Read_Plate->Analyze_Data Determine_EC50 Determine EC₅₀ Analyze_Data->Determine_EC50

Caption: Experimental workflow for determining optimal working concentration.

Troubleshooting_Guide Start No or inconsistent cellular response Check_Concentration Is the concentration optimized? Start->Check_Concentration Dose_Response Perform a dose-response curve Check_Concentration->Dose_Response No Check_Peptide Is the peptide stock fresh? Check_Concentration->Check_Peptide Yes New_Stock Prepare fresh stock solution Check_Peptide->New_Stock No Check_Receptor Does the cell line express NK-1R? Check_Peptide->Check_Receptor Yes Verify_Expression Verify NK-1R expression (e.g., qPCR, Western Blot) Check_Receptor->Verify_Expression Unsure Consider_Desensitization Consider receptor desensitization Check_Receptor->Consider_Desensitization Yes

Caption: Troubleshooting decision tree for inconsistent cellular response.

References

Technical Support Center: [Sar9] Substance P Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with radiolabeled [Sar9] Substance P. Our goal is to help you minimize non-specific binding and obtain accurate, reproducible results in your receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of a radiolabeled this compound assay?

A1: Non-specific binding refers to the binding of the radiolabeled this compound to components other than its intended target, the neurokinin-1 (NK-1) receptor. This can include binding to other proteins, lipids, plastic surfaces of the assay plate, and filter materials. High non-specific binding is a significant source of background noise, which can obscure the true specific binding signal and lead to inaccurate calculations of receptor affinity (Kd) and density (Bmax).

Q2: What are the common causes of high non-specific binding with radiolabeled peptides like this compound?

A2: High non-specific binding can stem from several factors:

  • Hydrophobic and Electrostatic Interactions: Peptides can non-specifically adhere to various surfaces through hydrophobic or electrostatic forces.

  • Inappropriate Buffer Conditions: Suboptimal pH and low ionic strength in the assay buffer can promote non-specific interactions.

  • Insufficient Blocking: Failure to adequately block all unoccupied sites on the assay plate or membrane can result in the radioligand binding to these surfaces.

  • Radioligand Properties: Highly lipophilic or charged radioligands are more susceptible to non-specific binding.

  • Quality of Receptor Preparation: The presence of impurities or denatured proteins in the tissue homogenate or cell membrane preparation can increase non-specific binding.

  • Binding to Assay Plastics: [3H][Sar9,Met(O2)11]-substance P has been shown to bind to tissue culture plates in a manner that is displaceable by unlabeled Substance P, which can be mistaken for specific binding.

Q3: How is non-specific binding determined in an experiment?

A3: Non-specific binding is measured by incubating the radiolabeled this compound with the receptor preparation in the presence of a high concentration of an unlabeled competitor. This "cold" ligand saturates the specific binding sites on the NK-1 receptor, so any remaining bound radioactivity is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the cold ligand). For this compound assays, physalaemin has been suggested as a better agent than Substance P for defining non-specific binding to avoid artifacts related to binding to the assay plates.

Q4: What is an acceptable level of non-specific binding?

A4: Ideally, non-specific binding should be less than 50% of the total binding at the highest concentration of the radioligand used. In many well-optimized assay systems, non-specific binding is only 10-20% of the total radioligand binding. If non-specific binding is too high, the signal-to-noise ratio will be low, making it difficult to obtain reliable data.

Troubleshooting Guide

This guide provides systematic steps to identify and resolve common issues leading to high non-specific binding in your radiolabeled this compound experiments.

Problem Potential Cause Recommended Solution
High NSB across all conditions Inadequate blocking of non-specific sites.Increase the concentration of the blocking agent (e.g., BSA from 0.1% to 1-5%). Consider using a different blocking agent like non-fat dry milk, but be cautious of potential interferences. Pre-coat assay plates with a blocking agent like gelatin.
Suboptimal buffer composition.Increase the ionic strength of the buffer by adding NaCl (e.g., up to 150 mM) to reduce electrostatic interactions. Optimize the pH of the buffer to be near the isoelectric point of your receptor preparation or radioligand.
Hydrophobic interactions between the radioligand and assay components.Include a low concentration (e.g., 0.01% - 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 in the assay and wash buffers.
Radioligand binding to filter membranes (in filtration assays).Pre-soak the filters in a blocking buffer. Test different types of filter materials. Increase the volume and/or temperature of the wash buffer to more effectively remove unbound radioligand.
NSB increases proportionally with radioligand concentration This is expected, but the proportion may be too high.Optimize blocking and buffer conditions as described above. Ensure that less than 10% of the total added radioligand is bound at all concentrations tested to avoid ligand depletion.
Inconsistent NSB between replicates Improper mixing, pipetting errors, or inconsistent washing steps.Ensure all reagents are thoroughly mixed. Use calibrated pipettes and proper technique. Standardize the duration and volume of all washing steps.
"Specific" binding observed in the absence of receptors Radioligand is binding to the assay plates or tubes.Pre-coat the plates with a blocking agent (e.g., gelatin). Increase the BSA concentration in the assay buffer. Include a non-ionic detergent in the buffer.

Quantitative Data Summary

The following table summarizes binding affinity (Kd) and receptor density (Bmax) values for Substance P analogs from literature. These values can serve as a benchmark for your experiments.

RadioligandPreparationKd (pM)Bmax (fmol/mg protein)Reference
[125I]Bolton-Hunter [Sar9,Met(O2)11]SPRat brain membranes261-
[125I]Bolton-Hunter [Sar9,Met(O2)11]SPRat submandibular gland membranes105-
[125I]Bolton-Hunter SPRat brain membranes495-
[125I]Bolton-Hunter SPRat submandibular gland membranes456-
[3H][Sar9,Met(O2)11]SPRat brain membranes200056
[3H][Sar9,Met(O2)11]SPGuinea pig ileum muscle membranes2000194

Experimental Protocols

Protocol: Radioligand Binding Assay for this compound

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your experimental system.

1. Reagents and Buffers:

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 150 mM NaCl, 0.1% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.

  • Radioligand: Radiolabeled this compound (e.g., [3H] or [125I]-labeled).

  • Unlabeled Competitor: Unlabeled this compound or Physalaemin.

  • Receptor Preparation: Cell membranes or tissue homogenates expressing the NK-1 receptor.

2. Assay Procedure:

  • Prepare Assay Plates: Add 50 µL of binding buffer to each well of a 96-well plate.

  • Define Non-Specific Binding: To the wells designated for non-specific binding, add 50 µL of a high concentration of the unlabeled competitor (e.g., 1 µM). To all other wells, add 50 µL of binding buffer.

  • Add Radioligand: Add 50 µL of the radiolabeled this compound at the desired concentration to all wells.

  • Initiate Binding: Add 50 µL of the receptor preparation to all wells to start the reaction.

  • Incubate: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate Binding (Filtration Method): Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in blocking buffer) using a cell harvester. 7

Selecting the appropriate NK-1 receptor antagonist for [Sar9] Substance P studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers utilizing NK-1 receptor antagonists in studies involving the selective NK-1 receptor agonist [Sar9, Met(O2)¹¹] Substance P.

Frequently Asked Questions (FAQs)

Q1: Which NK-1 receptor antagonist should I choose for my in vitro experiment?

A1: The choice of antagonist depends on the specific requirements of your experiment, such as desired potency, selectivity, and kinetic properties. Here is a summary of commonly used antagonists:

  • Aprepitant: A potent and highly selective non-peptide NK-1 receptor antagonist. It is clinically approved and widely used in research.

  • Netupitant: A selective NK-1 receptor antagonist with insurmountable antagonism characteristics.

  • Rolapitant: A selective and competitive antagonist with high affinity for the human NK-1 receptor.

  • SR140333: A potent, selective, and competitive non-peptide NK-1 receptor antagonist.

  • CP-96,345: A potent and selective non-peptide NK-1 receptor antagonist, often used in preclinical studies.

Refer to the data summary tables below for a detailed comparison of their potencies.

Q2: What are the typical concentrations of [Sar9, Met(O2)¹¹] Substance P to use for stimulating NK-1 receptors?

A2: The effective concentration of [Sar9, Met(O2)¹¹] Substance P can vary depending on the cell type and the specific response being measured. However, typical concentrations used to stimulate signaling pathways such as inositol phosphate formation, taurine release, and c-fos expression in cell lines like U373MG range from 10⁻¹⁰ M to 10⁻⁷ M, with an EC50 often in the low nanomolar range.

Q3: I am not seeing an inhibitory effect with my NK-1 receptor antagonist. What could be the problem?

A3: Please see the troubleshooting guide below for potential causes and solutions.

Data Presentation: NK-1 Receptor Antagonist Potency

The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for various NK-1 receptor antagonists. These values are crucial for selecting the appropriate antagonist and determining the effective concentrations for your experiments.

Table 1: Inhibitory Constant (Ki) of NK-1 Receptor Antagonists

AntagonistKi (nM)Species/Cell LineRadioligandReference
Aprepitant~0.1Human cloned NK-1R[¹²⁵I]Bolton-Hunter SP
SR1403330.74Human astrocytoma (U373MG)[¹²⁵I]Bolton-Hunter SP
CP-96,34559.6Rat cerebral cortex[¹²⁵I]Bolton-Hunter SP
L-732,1382.3Human NK-1R in CHO cells[¹²⁵I]-SP
EUC-0010.575Human NK-1R in CHO cells[³H]SP

Table 2: Half-Maximal Inhibitory Concentration (IC50) of NK-1 Receptor Antagonists

AntagonistIC50 (nM)Assay TypeAgonistCell LineReference
Aprepitant0.1Radioligand Binding-Human cloned NK-1R
SR1403331.6Inositol Phosphate Formation[Sar⁹,Met(O₂)¹¹]-SPU373MG
SR1403331.8Taurine Release[Sar⁹,Met(O₂)¹¹]-SPU373MG
SR1403331.1c-fos Expression[Sar⁹,Met(O₂)¹¹]-SPU373MG
EUC-0010.69Calcium Mobilization[Sar⁹, Met(O₂)¹¹]-SPU373MG
Netupitant-Calcium MobilizationSubstance PCHO NK-1 cells

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the affinity (Ki) of a test compound for the NK-1 receptor.

Materials:

  • Cell membranes expressing the NK-1 receptor

  • Radiolabeled NK-1 receptor ligand (e.g., [¹²⁵I]Bolton-Hunter Substance P)

  • Unlabeled [Sar9, Met(O2)¹¹] Substance P (for non-specific binding determination)

  • Test NK-1 receptor antagonist

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.3% PEI)

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Total Binding: To designated wells, add a fixed concentration of the radioligand.

  • Non-specific Binding: To another set of wells, add the radioligand and a high concentration of unlabeled [Sar9, Met(O2)¹¹] Substance P (e.g., 1 µM).

  • Competition: To the remaining wells, add the radioligand and varying concentrations of the test NK-1 receptor antagonist.

  • Membrane Addition: Add the cell membrane preparation to all wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of the antagonist to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol outlines a general procedure for measuring the effect of an NK-1 receptor antagonist on [Sar9, Met(O2)¹¹] Substance P-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the NK-1 receptor (e.g., U2OS, CHO, or HEK293 cells stably expressing the NK-1 receptor)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • [Sar9, Met(O2)¹¹] Substance P

  • Test NK-1 receptor antagonist

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Best practices for handling and storing lyophilized [Sar9] Substance P peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing lyophilized [Sar9] Substance P peptide. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound peptide upon receipt?

A1: Upon receipt, store the lyophilized peptide in a tightly sealed container at -20°C or -80°C, protected from light. For long-term storage, -80°C is preferable.

Q2: What is the recommended procedure for reconstituting the lyophilized peptide?

A2: Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption, as peptides are often hygroscopic. Reconstitute the peptide using a sterile, appropriate solvent such as sterile distilled water or a buffer at a pH of 5-6. For peptides that are difficult to dissolve, sonication may be helpful.

Q3: What solvents are recommended for reconstituting this compound?

A3: While sterile water or buffers are common, some suppliers suggest that Substance P can be dissolved in DMSO. If using DMSO, ensure it is fresh and not moisture-absorbing, as this can reduce solubility. For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, with sonication recommended.

Q4: How should I store the reconstituted this compound solution?

A4: The shelf-life of peptides in solution is limited. It is highly recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For this compound, some suppliers suggest that solutions can be stored at -20°C for up to one month or at -80°C for up to six months.

Q5: Why is it important to avoid repeated freeze-thaw cycles?

A5: Repeated freeze-thaw cycles can lead to peptide degradation, reducing its biological activity and affecting experimental reproducibility. Aliquoting the stock solution is the best practice to prevent this.

Q6: My peptide won't dissolve. What should I do?

A6: Peptide solubility is sequence-dependent. If you are having trouble dissolving the peptide in your initial solvent, briefly sonicate the solution. If that fails, consider the peptide's amino acid composition. Basic peptides dissolve better in acidic solutions, and acidic peptides in basic solutions. However, be cautious with high pH as it can damage the peptide.

Q7: What are the signs of peptide degradation?

A7: Visual signs of degradation can include changes in color or the appearance of precipitates in the solution. However, the most definitive sign is a loss of biological activity in your experiments. Substance P is known to be unstable and can be degraded by proteases and oxidation.

Storage and Stability Data

ConditionTemperatureDurationRecommendations
Lyophilized Peptide -20°CUp to 3 yearsKeep desiccated and protected from light.
-80°CLong-termPreferred for maximum stability.
Peptide in Solution 4°CUp to 1 weekNot recommended for long-term storage.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Reconstitution and Aliquoting of this compound
  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 15-20 minutes. This prevents condensation and moisture absorption.

  • Solvent Preparation: Prepare the desired sterile solvent (e.g., sterile distilled water, sterile buffer pH 5-6, or fresh DMSO).

  • Reconstitution: Carefully open the vial and add the appropriate volume of the prepared solvent to achieve the desired stock concentration. Gently swirl or vortex the vial to dissolve the peptide completely. If necessary, sonicate the solution briefly.

  • Aliquoting: Once the peptide is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.

  • Storage: Tightly cap the aliquots and store them at -20°C or -80°C. Label each aliquot clearly with the peptide name, concentration, and date of preparation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no biological activity Peptide degradation due to improper storage or handling.Ensure the peptide was stored correctly as a lyophilized powder at -20°C or -80°C and that reconstituted solutions were aliquoted and frozen. Avoid repeated freeze-thaw cycles. Use a fresh vial of peptide if degradation is suspected.
Incorrect peptide concentration.Verify calculations for reconstitution. Consider that the net peptide content of a lyophilized powder can be 70-90% due to the presence of counter-ions and residual moisture.
Precipitate forms in the solution after thawing Poor peptide solubility at the storage concentration or in the chosen buffer.Try warming the solution to room temperature and vortexing gently. If the precipitate remains, it may be necessary to re-evaluate the solvent or buffer system. Consider using a buffer with a different pH.
The solution was not fully dissolved before freezing.Ensure the peptide is completely dissolved before aliquoting and freezing. Sonication can aid in dissolution.
Inconsistent experimental results Inconsistent peptide concentration between experiments.Use freshly prepared working solutions for each experiment from a single-use aliquot of the stock solution. Avoid using a stock solution that has been stored for an extended period or has undergone multiple freeze-thaw cycles.
Oxidation of the peptide.Peptides containing methionine, like Substance P, are susceptible to oxidation. When preparing solutions, using oxygen-free water or adding reducing agents may help.

Visual Guides

Experimental Workflow for Peptide Handling

Validation & Comparative

Comparative Efficacy of [Sar9] Substance P and Endogenous Substance P: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic analogue [Sar9] Substance P and its endogenous counterpart, Substance P. This document synthesizes experimental data on their binding affinity, receptor selectivity, and functional potency, offering a comprehensive overview for evaluating their use in experimental settings.

Executive Summary

Endogenous Substance P (SP) is a neuropeptide that plays a crucial role in pain transmission, inflammation, and various other physiological processes through its interaction with neurokinin (NK) receptors.[1] this compound, a synthetic analogue, has been developed to exhibit enhanced potency and selectivity for the neurokinin-1 (NK1) receptor. This guide presents a detailed comparison of these two compounds, highlighting the superior binding affinity and NK1 receptor selectivity of the [Sar9] analogue based on available experimental data. The subsequent sections provide quantitative comparisons, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.

Data Presentation

Table 1: Comparative Binding Affinity for the NK1 Receptor
CompoundTissue/Cell TypeRadioligandKd (pM)Reference
Endogenous Substance P Rat Brain Membranes[125I]Bolton-Hunter SP495[2]
Rat Submandibular Gland[125I]Bolton-Hunter SP456[2]
[Sar9,Met(O2)11] Substance P Rat Brain Membranes[125I]Bolton-Hunter-[Sar9,Met(O2)11]SP261[2]
Rat Submandibular Gland[125I]Bolton-Hunter-[Sar9,Met(O2)11]SP105[2]
Rat Brain Membranes[3H]-[Sar9,Met(O2)11]-Substance P1400 ± 500[3]
Table 2: Comparative Functional Potency (Calcium Mobilization)
CompoundCell LineAssayED50 (nM)Reference
Endogenous Substance P Human Astrocytoma (U-373 MG)Intracellular Calcium Mobilization1.3
[Sar9,Met(O2)11] Substance P Human Astrocytoma (U-373 MG)Intracellular Calcium MobilizationMimicked the effect of SP*

*Note: The referenced study states that [Sar9,Met(O2)11]SP mimicked the effect of Substance P, but does not provide a specific ED50 value for the analogue.

Table 3: Receptor Selectivity Profile
CompoundNK1 ReceptorNK2 ReceptorNK3 ReceptorReference
Endogenous Substance P High AffinityLower AffinityLower Affinity[1]
[Sar9,Met(O2)11] Substance P High AffinityVirtually InactiveVirtually Inactive[3]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of a ligand for its receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a microplate, combine the membrane preparation, a radiolabeled ligand (e.g., [125I]Bolton-Hunter SP or [3H]-[Sar9,Met(O2)11]-SP), and varying concentrations of the unlabeled competitor ligand (endogenous SP or [Sar9] SP).

    • For total binding, omit the unlabeled competitor.

    • For non-specific binding, include a high concentration of an unlabeled ligand to saturate the receptors.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

Calcium Mobilization Assay

Objective: To measure the functional potency (ED50) of a ligand by quantifying the increase in intracellular calcium concentration upon receptor activation.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture cells expressing the NK1 receptor (e.g., U-373 MG astrocytoma cells) in appropriate media.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.

  • Stimulation and Measurement:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of the agonist (endogenous SP or [Sar9] SP) to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration based on the fluorescence ratio at different wavelengths (for ratiometric dyes like Fura-2).

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the ED50 value.

Inositol Phosphate Accumulation Assay

Objective: To assess the activation of the Gq protein-coupled pathway by measuring the accumulation of inositol phosphates (IPs).

Methodology:

  • Cell Labeling:

    • Culture cells expressing the NK1 receptor in a medium containing [3H]myo-inositol for an extended period (e.g., 24-48 hours) to allow for incorporation into cellular phosphoinositides.

  • Stimulation:

    • Wash the cells to remove unincorporated [3H]myo-inositol.

    • Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.

    • Add varying concentrations of the agonist (endogenous SP or [Sar9] SP) and incubate for a defined period.

  • Extraction and Separation:

    • Terminate the reaction by adding a strong acid (e.g., perchloric acid or trichloroacetic acid).

    • Neutralize the extracts.

    • Separate the [3H]inositol phosphates from other radiolabeled compounds using anion-exchange chromatography.

  • Quantification:

    • Measure the radioactivity of the eluted fractions corresponding to the inositol phosphates using a scintillation counter.

    • Plot the amount of [3H]IPs produced against the agonist concentration to determine the potency (EC50) of the ligand.

Mandatory Visualization

Substance_P_Signaling_Pathway Substance P Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SP Substance P / this compound NK1R NK1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response Experimental_Workflow General Experimental Workflow for Ligand Characterization cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Preparation (Membranes or Whole Cells) Incubation Incubation of Receptor with Ligand Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Serial Dilutions) Ligand_Prep->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Detection Detection of Signal (Radioactivity, Fluorescence, etc.) Separation->Detection Data_Analysis Data Analysis (Curve Fitting, Parameter Calculation) Detection->Data_Analysis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of [Sar9] Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of synthetic peptides such as [Sar9] Substance P is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). While specific institutional requirements may vary, the following are generally considered mandatory for handling peptide waste.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shieldTo protect against splashes of liquid waste or airborne peptide particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the peptide, which may have unknown biological effects.[1]
Body Protection A laboratory coatTo protect clothing and skin from contamination.

In the event of accidental exposure, follow the first aid measures outlined in Table 2.

Table 2: First Aid Measures for Accidental Exposure to this compound

Exposure RouteImmediate Action
Skin Contact Wash the affected area thoroughly with soap and copious amounts of water. Seek medical attention if irritation develops.[2]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation Move the individual to an area with fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
Ingestion If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[2]

II. Waste Segregation and Collection

Proper segregation of waste is fundamental to safe and compliant disposal. This compound waste should never be mixed with general laboratory trash or disposed of down the drain.[1]

  • Solid Waste:

    • Collect unused or expired solid this compound, as well as contaminated materials such as gloves, absorbent pads, and weigh boats, in a dedicated, clearly labeled, and sealable container.[2]

    • For spills of solid peptide, carefully sweep the material to avoid creating dust and place it into the designated chemical waste container.[1]

  • Liquid Waste:

    • All solutions containing this compound, including stock solutions, experimental media, and solvents used for reconstitution, must be collected in a separate, sealed, and clearly labeled waste container.[2]

    • The container must be compatible with the chemical nature of the waste to prevent leaks or reactions.[3] Do not mix peptide solutions with other incompatible waste streams.[2]

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[2]

III. Labeling and Storage of Waste Containers

Accurate and clear labeling is crucial for the safe handling and disposal of chemical waste.

  • All waste containers must be clearly labeled with the full chemical name: "this compound".

  • Include any known hazard information.

  • Store sealed waste containers in a designated, secure area, away from incompatible materials, until they are collected for disposal.[1]

IV. Disposal Procedure

The final disposal of this compound waste must be conducted through official channels.

  • Contact Your Institution's Environmental Health and Safety (EHS) Department: Your institution's EHS office or a designated chemical safety officer is the primary point of contact for arranging the pickup and disposal of chemical waste.[1][2]

  • Provide Accurate Information: When arranging for disposal, provide a precise description of the waste, including the chemical name and any other components in the waste mixture.

  • Follow Institutional and Regulatory Guidelines: Adhere to all local, state, and federal regulations for the disposal of chemical waste.[2] All chemical waste should be managed by a licensed hazardous waste disposal company.[2]

Experimental Protocol: Decontamination of Laboratory Ware

Glassware and other reusable laboratory equipment contaminated with this compound should be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the contaminated labware with a suitable solvent that will solubilize the peptide without creating a more hazardous waste stream. Collect this rinse as liquid chemical waste.

  • Washing: Wash the labware with an appropriate laboratory detergent and water.

  • Final Rinse: Thoroughly rinse the labware with deionized water.

  • Drying: Allow the labware to dry completely before storage or reuse.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_ppe Safety First cluster_waste_type Identify Waste Type cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Solid, Liquid, or Sharps? ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid sharps_waste Dispose in Labeled Sharps Container waste_type->sharps_waste Sharps storage Store in Designated Secure Area solid_waste->storage liquid_waste->storage sharps_waste->storage contact_ehs Contact Institutional EHS or Chemical Safety Officer storage->contact_ehs disposal Arrange for Professional Waste Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.